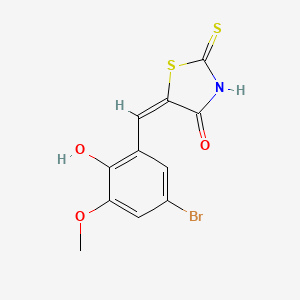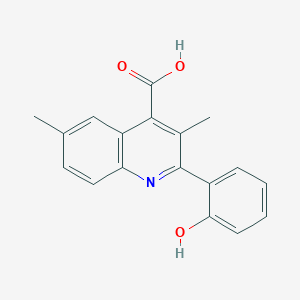
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains functional groups such as a bromo group, a hydroxy group, a methoxy group, a benzylidene group, a thioxo group, and a thiazolidinone group .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 5-bromo-3-methoxysalicylaldehyde with other reagents. For example, it has been synthesized by the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound displays E configuration with respect to the C=N double bonds . More detailed structural information would require a crystallographic analysis .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 125-127 °C . It has a molecular weight of 231.04 . Other physical and chemical properties such as solubility, stability, and reactivity would depend on the specific conditions.Safety and Hazards
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S2/c1-16-7-4-6(12)2-5(9(7)14)3-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNVONXFIWBAJM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)

![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)